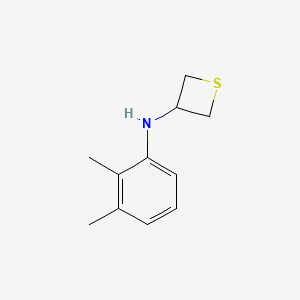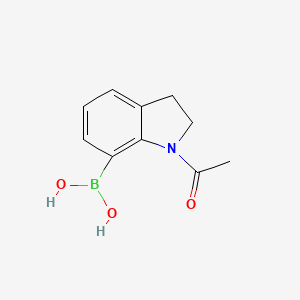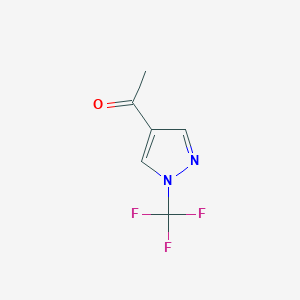
3-Methoxy-2-vinylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-vinylbenzaldehyde: is an organic compound with the molecular formula C10H10O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group (-OCH3) at the third position and a vinyl group (-CH=CH2) at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methoxy-2-vinylbenzaldehyde can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . For instance, 2-bromo-3-methoxybenzaldehyde can be reacted with vinylboronic acid in the presence of a palladium catalyst and a base to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale metal-free methods . For example, the intramolecular hydroacylation of 2-vinylbenzaldehydes can be performed under specific conditions to produce the desired compound . This method is advantageous due to its simplicity and the avoidance of metal catalysts, making it more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxy-2-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: 3-Methoxy-2-vinylbenzoic acid.
Reduction: 3-Methoxy-2-vinylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methoxy-2-vinylbenzaldehyde is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through reactions such as Diels-Alder reactions and cross-coupling reactions .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential antioxidant and antibacterial properties . These compounds can be used in the development of new pharmaceuticals and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of polymers and resins . Its unique structure allows it to be incorporated into various materials, enhancing their properties and performance .
Mecanismo De Acción
The mechanism of action of 3-methoxy-2-vinylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The vinyl group can undergo polymerization reactions, leading to the formation of complex polymeric structures .
Comparación Con Compuestos Similares
3-Methoxybenzaldehyde: Lacks the vinyl group, making it less reactive in polymerization reactions.
2-Vinylbenzaldehyde: Lacks the methoxy group, affecting its electronic properties and reactivity.
3-Methoxy-2-nitrobenzaldehyde: Contains a nitro group instead of a vinyl group, leading to different chemical behavior and applications.
Uniqueness: 3-Methoxy-2-vinylbenzaldehyde is unique due to the presence of both the methoxy and vinyl groups on the benzene ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C10H10O2 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
2-ethenyl-3-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10O2/c1-3-9-8(7-11)5-4-6-10(9)12-2/h3-7H,1H2,2H3 |
Clave InChI |
MODHGECEDFHRRN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1C=C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12955480.png)
![5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B12955481.png)


